molecular formula C11H15N5O5 B022593 Ganciclovir Mono-O-acetate CAS No. 88110-89-8

Ganciclovir Mono-O-acetate

Cat. No.: B022593
CAS No.: 88110-89-8
M. Wt: 297.27 g/mol
InChI Key: YKLKCCHLLFMWQE-UHFFFAOYSA-N
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Description

Ganciclovir Mono-O-acetate is a derivative of Ganciclovir, a nucleoside analogue known for its antiviral properties, particularly against cytomegalovirus (CMV).

Mechanism of Action

Target of Action

Ganciclovir Mono-O-acetate, a derivative of Ganciclovir , primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .

Mode of Action

This compound inhibits virus replication by its incorporation into viral DNA . This incorporation inhibits deoxyadenosine triphosphate (dATP) and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway of the Herpesvirus family . By inhibiting the DNA polymerase, the drug prevents the virus from replicating its DNA, thereby stopping the virus from multiplying and spreading .

Pharmacokinetics

Ganciclovir, the parent compound of this compound, has a bioavailability of 5% when administered orally . It has a rapid distribution phase (0.23 h) and a terminal serum half-life of 2–4 hours . Renal clearance is the dominant form of elimination, with more than 80% of the administered dose found in the urine unchanged . The pharmacokinetics of Ganciclovir can be adequately described by a one-compartment model with first-order elimination, with body weight and estimated glomerular filtration rate as significant covariates .

Result of Action

The primary result of this compound’s action is the inhibition of viral DNA replication, leading to a halt in the multiplication and spread of the virus . This results in a decrease in the viral load within the host, alleviating symptoms and helping the immune system clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s immune status, as the drug targets viruses that primarily affect immunocompromised individuals

Biochemical Analysis

Biochemical Properties

Ganciclovir Mono-O-acetate interacts with various enzymes and proteins in biochemical reactions. It is metabolized to the triphosphate form by primarily three cellular enzymes: a deoxyguanosine kinase induced by CMV-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with Ganciclovir treatment is achieved because of the much weaker inhibition of cellular DNA polymerases by Ganciclovir-TP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to ganciclovir triphosphate, which inhibits viral DNA synthesis . This inhibition includes a selective and potent inhibition of the viral DNA polymerases . Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Ganciclovir triphosphate, once formed, persists for days in the CMV-infected cell . This long-term effect on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir and indicate greater potency than aciclovir in pulmonary infections .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to the triphosphate form by primarily three cellular enzymes . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. Renal excretion of unchanged drug by glomerular filtration and active tubular secretion is the major route of elimination of Ganciclovir .

Subcellular Localization

It is known that the drug is converted intracellularly to ganciclovir 5’-monophosphate by a viral kinase during infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ganciclovir Mono-O-acetate is synthesized through the esterification of Ganciclovir with acetic anhydride or vinyl acetate. The reaction typically involves the use of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir Mono-O-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ganciclovir Mono-O-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving nucleoside analogues and their interactions with biological systems.

    Medicine: Investigated for its potential antiviral properties and as a prodrug for Ganciclovir, enhancing its bioavailability and reducing toxicity.

    Industry: Utilized in the development of antiviral coatings and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ganciclovir Mono-O-acetate is unique due to its specific esterification, which enhances its chemical stability and potential for targeted delivery. Unlike Valganciclovir, which is designed for oral administration, this compound can be used in various formulations, including topical and injectable forms .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKCCHLLFMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333225
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88110-89-8
Record name 9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88110-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-3-acetoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088110898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(R,S)-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.205.272
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Record name 2-((2-AMINO-1,6-DIHYDRO-6-OXO-9H-PURIN-9-YL)METHOXY)-3-ACETOXY-1-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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